molecular formula C19H15ClN4O2S B2698730 N-[(3-chlorophenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide CAS No. 1251545-53-5

N-[(3-chlorophenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

Cat. No.: B2698730
CAS No.: 1251545-53-5
M. Wt: 398.87
InChI Key: KCGLCLMAEBMMAS-UHFFFAOYSA-N
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Description

N-[(3-chlorophenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a compound belonging to the class of triazolopyridine derivatives.

Mechanism of Action

Target of Action

The primary targets of N-[(3-chlorophenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, have been evaluated for their activity against c-met kinase .

Mode of Action

The exact mode of action of This compound Similar compounds, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, have been found to intercalate dna .

Biochemical Pathways

The specific biochemical pathways affected by This compound Similar compounds have been found to interact with dna, which could potentially affect various biochemical pathways .

Result of Action

The molecular and cellular effects of This compound Similar compounds have shown promising antiviral activity and exhibit antibacterial and/or antifungal activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-chlorophenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide typically involves the reaction of 3-chlorobenzylamine with phenylhydrazine to form an intermediate, which is then cyclized with a suitable pyridine derivative under acidic conditions to yield the triazolopyridine core.

Industrial Production Methods

Industrial production of this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. This method is advantageous due to its eco-friendly nature and the ability to scale up the reaction .

Chemical Reactions Analysis

Types of Reactions

N-[(3-chlorophenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3-chlorophenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is unique due to its specific structural features, such as the presence of the 3-chlorobenzyl and phenyl groups, which contribute to its distinct biological activity profile. Its ability to inhibit multiple targets simultaneously makes it a promising candidate for overcoming drug resistance in cancer therapy .

Properties

IUPAC Name

N-[(3-chlorophenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4O2S/c20-16-6-4-5-15(11-16)12-24(17-7-2-1-3-8-17)27(25,26)18-9-10-19-22-21-14-23(19)13-18/h1-11,13-14H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCGLCLMAEBMMAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(CC2=CC(=CC=C2)Cl)S(=O)(=O)C3=CN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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